molecular formula C23H21ClN4O3S B3963528 2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B3963528
M. Wt: 469.0 g/mol
InChI Key: NDVAAUVMCGLEIT-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine.

    Introduction of the nitrophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Functionalization with the thiophene group: This can be done through a cross-coupling reaction such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino or thiophene groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or sulfoxides.

    Reduction: Products may include amines.

    Substitution: Products may include substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

Industry

Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The presence of both the nitro and chloro groups on the phenyl ring, along with the thiophene group, makes this compound unique. These functional groups can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c1-12-14(6-7-32-12)20-15(11-25)22(26)27(17-5-4-13(28(30)31)8-16(17)24)18-9-23(2,3)10-19(29)21(18)20/h4-8,20H,9-10,26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVAAUVMCGLEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-4-(2-methylthiophen-3-YL)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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